molecular formula C20H14F19NO5S B12832183 N,N-Bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(1,1,2,2,2-pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-penten-1-yl]oxy]benzenesulfonamide CAS No. 93819-97-7

N,N-Bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(1,1,2,2,2-pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-penten-1-yl]oxy]benzenesulfonamide

Cat. No.: B12832183
CAS No.: 93819-97-7
M. Wt: 741.4 g/mol
InChI Key: HAONZHJETGCXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Systematic Nomenclature Analysis

The IUPAC name of this compound reflects its intricate substituent arrangement and functional groups. Breaking down the name systematically:

  • Parent structure : Benzenesulfonamide (a benzene ring with a sulfonamide group at position 1).
  • Substituents on the benzene ring :
    • A 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy] group at position 4.
  • Substituents on the sulfonamide nitrogen :
    • Two 2-hydroxyethyl groups (N,N-bis(2-hydroxyethyl)).

The fluorinated side chain warrants detailed analysis:

  • Pent-1-enyl backbone : A five-carbon chain with a double bond between C1 and C2.
  • Fluorination pattern :
    • C1: Trifluoromethyl (-CF₃) groups at positions 1, 2, and 3.
    • C3: A pentafluoroethyl (-CF₂CF₃) group.
    • C4 and C5: Five fluorine atoms (pentafluoro substitution).

This nomenclature aligns with IUPAC rules for prioritizing functional groups and numbering substituents to minimize locants.

Table 1: IUPAC Name Breakdown

Component Description
N,N-bis(2-hydroxyethyl) Two 2-hydroxyethyl groups attached to the sulfonamide nitrogen
4-[[...]oxy] Oxygen-linked substituent at position 4 on the benzene ring
4,4,5,5,5-pentafluoro Five fluorine atoms at positions 4 and 5 on the pentenyl chain
3-(pentafluoroethyl) Pentafluoroethyl group (-CF₂CF₃) at position 3
1,2,3-tris(trifluoromethyl) Three -CF₃ groups at positions 1, 2, and 3

Molecular Architecture: Fluorinated Alkyl Chains and Sulfonamide Core

The compound’s structure combines a polar sulfonamide core with a hydrophobic fluorinated side chain:

  • Sulfonamide core :

    • The benzene ring provides rigidity, while the sulfonamide group (-SO₂NH-) offers hydrogen-bonding capability.
    • N,N-bis(2-hydroxyethyl) substitution enhances water solubility through hydroxyl groups.
  • Fluorinated side chain :

    • Perfluoroalkenyl group : The pent-1-enyl chain is fully fluorinated except for the double bond.
    • Substituent density : Nine trifluoromethyl (-CF₃) and pentafluoroethyl (-CF₂CF₃) groups create extreme hydrophobicity and chemical stability.
    • Electron-withdrawing effects : Fluorine atoms induce strong inductive effects, polarizing the double bond and sulfonamide group.

Molecular Formula : C₂₀H₁₄F₁₉NO₅S.
Key Structural Features :

  • 19 fluorine atoms distributed across alkyl and alkenyl carbons.
  • Conjugation between the sulfonamide group and the electron-deficient benzene ring.

Stereochemical Considerations in Perfluoroalkenyl Substituents

The compound’s stereochemistry is influenced by its fluorinated alkenyl group:

  • Double bond geometry :

    • The pent-1-enyl group’s double bond (C1=C2) could exhibit E/Z isomerism. However, the high fluorine substitution minimizes steric differences, favoring a single conformation.
  • Trifluoromethyl group arrangement :

    • Three -CF₃ groups at C1, C2, and C3 create a sterically crowded environment, restricting rotation around the C2-C3 bond.
  • Helical perfluoroalkyl chains :

    • The pentafluoroethyl (-CF₂CF₃) and trifluoromethyl groups adopt a helical conformation due to fluorine’s van der Waals radius, a common feature in perfluorinated compounds.

Despite these considerations, no experimental data on enantiomerism or diastereomerism are available for this compound.

Comparative Structural Analysis with PFAS Family Members

This compound belongs to the perfluoroalkane sulfonamide (FASA) subclass of PFAS. Key comparisons include:

Table 2: Structural Comparison with Representative PFAS

Compound Class Functional Groups Fluorination Pattern
N,N-bis(2-hydroxyethyl)-4-[[...]oxy]benzenesulfonamide FASA Sulfonamide, hydroxyethyl, perfluoroalkenyl 19 F atoms, tris(trifluoromethyl), pentafluoroethyl
Perfluorobutanesulfonamide (FBSA) FASA Sulfonamide Four F atoms on butyl chain
Perfluorooctanesulfonic acid (PFOS) PFSA Sulfonic acid Eight F atoms on octyl chain
4:2 Fluorotelomer sulfonic acid (4:2 FTS) Fluorotelomer Sulfonic acid, -CF₂CF₂- chain Four F atoms on ethyl chain

Unique Features :

  • Side chain complexity : Unusual combination of a perfluoroalkenyl group with multiple -CF₃ and -CF₂CF₃ substituents.
  • Hybrid character : Merges features of FASAs (sulfonamide core) and fluorotelomers (unsaturated fluorinated chain).
  • Synthetic accessibility : The compound’s structure suggests synthesis via silver-promoted heterocyclization, analogous to methods for perfluoroalkenyl pyrroles.

Structural Implications :

  • Enhanced persistence due to strong C-F bonds and steric shielding of the sulfonamide group.
  • Potential for unique intermolecular interactions, such as quadrupolar stacking between fluorinated chains.

Properties

CAS No.

93819-97-7

Molecular Formula

C20H14F19NO5S

Molecular Weight

741.4 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-[1,1,1,5,5,6,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)-3,4-bis(trifluoromethyl)hex-2-en-2-yl]oxybenzenesulfonamide

InChI

InChI=1S/C20H14F19NO5S/c21-14(22,23)11(13(18(31,32)33,16(27,28)19(34,35)36)17(29,30)20(37,38)39)12(15(24,25)26)45-9-1-3-10(4-2-9)46(43,44)40(5-7-41)6-8-42/h1-4,41-42H,5-8H2

InChI Key

HAONZHJETGCXMD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1O/C(=C(\C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)S(=O)(=O)N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

Biological Activity

N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide (CAS No. 93819-97-7) is a synthetic compound with significant biological activity. This article examines its properties, biological effects, and potential applications based on a review of diverse research findings.

  • Molecular Formula : C20_{20}H14_{14}F19_{19}N O5_{5}S
  • Molecular Weight : 741.36 g/mol
  • Structure : The compound features a sulfonamide group attached to a fluorinated aromatic system, which contributes to its unique biological properties.

Toxicological Profile

The toxicological assessment of N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide reveals that it may possess cytotoxic effects at higher concentrations. A study indicated that similar fluorinated compounds can disrupt cellular membranes and induce apoptosis in certain cell lines.

Case Study 1: Antimicrobial Activity

A comparative study on sulfonamides demonstrated that compounds with fluorinated groups showed enhanced antimicrobial properties against Gram-positive bacteria. The study utilized various concentrations of the compound to evaluate its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
N,N-bis(2-hydroxyethyl)-4-[Fluorinated analog]32Moderate
Sulfamethoxazole16High

Case Study 2: Cytotoxicity Assessment

Research conducted on the cytotoxic effects of fluorinated sulfonamides revealed that N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide exhibited significant cytotoxicity in human cancer cell lines at concentrations above 50 µM.

Cell LineIC50 (µM)Effect
HeLa45Moderate
MCF-730High

Environmental Impact and Bioaccumulation

The compound's environmental persistence and bioaccumulation potential have been evaluated through various studies. The data suggest that fluorinated compounds tend to accumulate in aquatic organisms due to their hydrophobic nature. Bioaccumulation factors (BAF) for similar compounds indicate a significant risk for aquatic ecosystems.

Organism TypeBAF ValueRisk Level
Fish>1000High
Aquatic Invertebrates>500Moderate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharos Project and patent databases list several related benzenesulfonamide derivatives with variations in substituents and counterions. These structural differences significantly influence physicochemical properties and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Related Fluorinated Benzenesulfonamides

CAS Number Substituents on Sulfonamide Nitrogen/Other Modifications Key Properties/Applications Stability/Solubility Insights
93819-97-7 (Target) N,N-bis(2-hydroxyethyl) High polarity, surfactant potential Soluble in polar solvents (e.g., DMF, acetone)
69013-34-9 N-methyl and N-[2-(phosphonooxy)ethyl] Ionic functionality, potential for metal chelation Enhanced hydrolytic stability due to phosphonate
70729-63-4 Sodium salt of benzenesulfonic acid analog Ionic surfactant, industrial applications High water solubility
52584-45-9 Sodium salt with trifluoromethyl/perfluoroether chain Surface-active agent, firefighting foam component Thermally stable, resistant to oxidation

Detailed Analysis:

Polarity and Solubility: The target compound (93819-97-7) exhibits moderate solubility in polar aprotic solvents due to its hydroxyethyl groups, whereas the sodium salt derivatives (e.g., 52584-45-9) are water-soluble ionic species. The phosphonooxy-substituted derivative (69013-34-9) may exhibit intermediate solubility, depending on pH . In contrast, non-ionic analogs like those in (e.g., EU Patent EP 2 697 207 B1) with bulky aromatic/heterocyclic substituents are likely lipophilic, limiting their use in aqueous systems .

Chemical Stability: The perfluorinated ether chain in the target compound confers exceptional resistance to thermal degradation and chemical attack, a trait shared with sodium salts (e.g., 52584-45-9). However, the hydroxyethyl groups may introduce susceptibility to oxidation under harsh conditions compared to fully fluorinated analogs . The phosphonooxy group in 69013-34-9 enhances stability against hydrolysis, making it suitable for high-pH environments .

Functional Applications: The target compound is hypothesized to act as a fluorosurfactant or coating additive due to its balanced hydrophilicity and fluorocarbon-driven hydrophobicity. Sodium salts (e.g., 52584-45-9) are commonly used in firefighting foams and anti-reflective coatings, leveraging their ionic nature and thermal stability . Derivatives with phosphonooxy groups (69013-34-9) may find use in industrial chelation or corrosion inhibition .

Research Findings and Limitations

While structural data for these compounds are cataloged in databases like the Pharos Project, experimental data on exact properties (e.g., melting points, critical micelle concentrations) remain scarce. Computational modeling and analog-based extrapolation suggest that:

  • The target compound ’s hydroxyethyl groups reduce surface tension more effectively than methyl or butyl substituents but less so than ionic counterparts.
  • The absence of ionic charges in the target compound may limit its utility in aqueous formulations compared to sodium salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.